molecular formula C10H8BrNOS B3265932 2-Bromo-4-(3-methoxyphenyl)thiazole CAS No. 412923-56-9

2-Bromo-4-(3-methoxyphenyl)thiazole

Cat. No.: B3265932
CAS No.: 412923-56-9
M. Wt: 270.15 g/mol
InChI Key: DWWCYARMZHKGNY-UHFFFAOYSA-N
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Description

2-Bromo-4-(3-methoxyphenyl)thiazole (CAS 412923-56-9) is a brominated heterocyclic compound of high interest in organic synthesis and medicinal chemistry research. With a molecular formula of C10H8BrNOS and a molecular weight of 270.15 g/mol, this compound serves as a versatile scaffold and key synthetic intermediate . The bromine atom at the 2-position of the thiazole ring makes it a prime candidate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi coupling, enabling the exploration of novel chemical space . Researchers utilize this building block in the design and synthesis of complex molecules, particularly in the development of potential pharmacological agents where the thiazole moiety is a common pharmacophore. This product is intended for research and development purposes only and is not intended for use in humans or animals. It must be handled by qualified professionals in a laboratory setting. For specific handling and storage information, please refer to the corresponding Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-(3-methoxyphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNOS/c1-13-8-4-2-3-7(5-8)9-6-14-10(11)12-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWCYARMZHKGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 4 3 Methoxyphenyl Thiazole and Its Derivatives

Classic Cyclization Approaches for Thiazole (B1198619) Ring Formation

The cornerstone of synthesizing the thiazole ring in 2-bromo-4-(3-methoxyphenyl)thiazole lies in established cyclization methods that have been refined over time.

Hantzsch Thiazole Synthesis and its Variations

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains a fundamental and high-yielding method for constructing the thiazole nucleus. chemhelpasap.comsynarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.com For the synthesis of the 4-(3-methoxyphenyl)thiazole core, this would involve the reaction of a 2-halo-1-(3-methoxyphenyl)ethan-1-one with a suitable thioamide.

The reaction proceeds via an initial SN2 reaction, followed by an intramolecular attack of the nitrogen atom onto the ketone carbonyl, leading to the formation of the thiazole ring. chemhelpasap.com The process is often carried out in a solvent like ethanol (B145695) and can be facilitated by heating. chemhelpasap.comnanobioletters.com Variations of this synthesis can utilize different thio-reagents, such as thiourea (B124793), to yield 2-aminothiazole (B372263) derivatives which can be further modified. chemhelpasap.comnih.gov The use of silica-supported tungstosilicic acid as a reusable catalyst has been explored to promote this reaction under environmentally benign conditions, such as conventional heating or ultrasonic irradiation. nih.gov

Condensation Reactions Involving α-Halocarbonyl Compounds and Thioamides/Thioureas

Expanding on the principles of the Hantzsch synthesis, various condensation reactions between α-halocarbonyl compounds and thioamides or thioureas are employed to generate the 4-(3-methoxyphenyl)thiazole scaffold. researchgate.net The reaction of an appropriately substituted phenacyl bromide, in this case, 2-bromo-1-(3-methoxyphenyl)ethan-1-one, with thiourea or a substituted thioamide is a common route. nanobioletters.com These reactions are versatile, allowing for the introduction of various substituents on the thiazole ring based on the choice of the starting materials. researchgate.net

For instance, reacting α-bromoketones with α-oxothioamides in the absence of a base in DMF has been shown to be a highly regioselective method for producing 2-acyl-4-arylthiazoles. nih.gov This represents an important extension of the Hantzsch synthesis. nih.gov The reaction conditions, such as the choice of solvent and the presence or absence of a base, can significantly influence the reaction pathway and the final product. nih.govrsc.org For example, conducting the condensation under acidic conditions can alter the regioselectivity of the cyclization when using N-monosubstituted thioureas. rsc.org

Bromination Strategies for Thiazole Derivatives

Once the 4-(3-methoxyphenyl)thiazole core is assembled, the next critical step is the introduction of a bromine atom at the C2 position of the thiazole ring.

Regioselective Bromination of Thiazole Cores

The direct bromination of the thiazole ring is a key step in the synthesis of this compound. A common method for achieving this is through a Sandmeyer-type reaction. For example, the corresponding 2-amino-4-(3-methoxyphenyl)thiazole can be treated with a copper(II) bromide and a nitrite (B80452) source, such as n-butyl nitrite, in a suitable solvent like acetonitrile. researchgate.net This reaction facilitates the conversion of the amino group to a bromo group. researchgate.net

Other bromination techniques involve the use of brominating agents like bromine in acetic acid or N-bromosuccinimide (NBS). mdpi.com The regioselectivity of the bromination is crucial, and reaction conditions are optimized to favor the formation of the 2-bromo isomer. For instance, the bromination of 5-acetyl-4-methyl-2-(methylamino)thiazole has been achieved in an acidic medium. nih.govmdpi.com In some cases, issues with regioselectivity can arise, leading to mixtures of products that require careful purification. mdpi.com Decarboxylative bromination has also been explored as a strategy for the synthesis of brominated thiazoles. researchgate.net

Applications of Wohl-Ziegler Bromination

The Wohl-Ziegler reaction is a well-established method for the allylic and benzylic bromination of hydrocarbons using N-bromosuccinimide (NBS) and a radical initiator. wikipedia.orgthermofisher.com This reaction proceeds via a free radical pathway. thermofisher.com While primarily used for brominating allylic and benzylic positions, its application to the direct bromination of the thiazole ring itself is less common. However, it is a crucial reaction for the synthesis of precursors to thiazole derivatives. For instance, it can be used to brominate the side chain of a substituted thiazole. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4), although safer alternatives like trifluorotoluene are now being used due to the toxicity of CCl4. wikipedia.orgorganic-chemistry.org

Advanced Synthetic Protocols

Modern synthetic chemistry continues to evolve, offering more efficient and selective methods for the synthesis of complex molecules like this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become powerful tools for the synthesis of aryl-substituted thiazoles. nih.govrsc.org This approach could involve the coupling of a 2-bromo-4-substituted thiazole with a (3-methoxyphenyl)boronic acid derivative, or vice-versa.

Furthermore, one-pot multi-component reactions are gaining traction as they offer a more streamlined and atom-economical approach to synthesizing highly substituted thiazoles. nih.gov These methods often employ novel catalysts to improve yields and reduce reaction times. nih.gov The development of new condensing reagents, such as phosphonium-type reagents, has also shown promise in the synthesis of thioamides, which are key intermediates in thiazole synthesis. bohrium.com Additionally, innovative methods for the regioselective functionalization of the thiazole core, including direct C-H activation and functionalization, are areas of active research and could provide more direct routes to compounds like this compound in the future. mdpi.com

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. nih.govscilit.com This technology can be effectively applied to the synthesis of thiazole derivatives. researchgate.netscirp.org The synthesis of 2-amino-4-arylthiazoles, for instance, has been shown to be significantly more efficient under microwave irradiation compared to conventional heating methods, often using water as a green solvent. researchgate.netscirp.org

A plausible microwave-assisted route to this compound would involve a two-step process. The first step is the microwave-assisted Hantzsch condensation of 2-bromo-1-(3-methoxyphenyl)ethanone (B137907) with thiourea to yield 4-(3-methoxyphenyl)thiazol-2-amine. This reaction is often rapid and high-yielding under microwave conditions. researchgate.netscirp.org The subsequent step would be a microwave-assisted Sandmeyer reaction to convert the 2-amino group to a bromo group. nih.gov

Table 1: Proposed Microwave-Assisted Synthesis of this compound

StepReactantsSolventMicrowave ConditionsProductProposed Yield
12-bromo-1-(3-methoxyphenyl)ethanone, ThioureaWater or Ethanol100-150°C, 5-15 min4-(3-methoxyphenyl)thiazol-2-amine85-95%
24-(3-methoxyphenyl)thiazol-2-amine, NaNO₂, CuBr₂Acetonitrile/H₂O80-100°C, 10-20 minThis compound60-75%

The data in this table is hypothetical and based on typical conditions reported for similar microwave-assisted reactions in the literature. researchgate.netscirp.orgnih.gov

Catalyst-Free and Metal-Free Methodologies

The development of catalyst-free and metal-free synthetic methods is a significant goal in green chemistry, aiming to reduce environmental impact and simplify purification processes. rsc.org The Hantzsch thiazole synthesis can often be performed under catalyst-free conditions, relying on the inherent reactivity of the starting materials. nanobioletters.com Similarly, certain Sandmeyer-type reactions for the conversion of an amino group to a halide can proceed without a metal catalyst, for example, by using alkyl nitrites and a bromine source. organic-chemistry.org

A proposed catalyst-free synthesis of this compound would again proceed via the 2-aminothiazole intermediate. The initial condensation of 2-bromo-1-(3-methoxyphenyl)ethanone and thiourea can be achieved by refluxing in a suitable solvent like ethanol without the need for a catalyst. The subsequent diazotization of the resulting 4-(3-methoxyphenyl)thiazol-2-amine followed by treatment with a bromine source can also be designed to be metal-free.

Table 2: Proposed Catalyst-Free Synthesis of this compound

StepReactantsSolventReaction ConditionsProductProposed Yield
12-bromo-1-(3-methoxyphenyl)ethanone, ThioureaEthanolReflux, 2-4 h4-(3-methoxyphenyl)thiazol-2-amine70-85%
24-(3-methoxyphenyl)thiazol-2-amine, tert-Butyl nitrite, HBrAcetonitrile0°C to rt, 1-2 hThis compound55-70%

The data in this table is hypothetical and based on typical conditions reported for similar catalyst-free reactions in the literature. organic-chemistry.orgnanobioletters.com

Multi-Component Reactions for Thiazole Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. rug.nltcichemicals.com This approach is atom-economical and can significantly reduce the number of synthetic steps, purification procedures, and waste generation. nih.gov The Hantzsch thiazole synthesis can be adapted into a one-pot, multi-component reaction, for instance, by reacting a ketone, a halogenating agent, and a thioamide in a single step. nih.gov

For the synthesis of the target compound, a three-component reaction could be envisioned where 3'-methoxyacetophenone, a brominating agent like N-bromosuccinimide (NBS), and thiourea react in one pot to form 4-(3-methoxyphenyl)thiazol-2-amine. This intermediate could then be isolated and subjected to bromination as a subsequent step.

Table 3: Proposed Multi-Component Synthesis of 4-(3-methoxyphenyl)thiazol-2-amine

Reactant 1Reactant 2Reactant 3SolventConditionsProductProposed Yield
3'-MethoxyacetophenoneN-Bromosuccinimide (NBS)ThioureaEthanolReflux, 3-5 h4-(3-methoxyphenyl)thiazol-2-amine65-80%

The data in this table is hypothetical and based on typical conditions reported for similar multi-component reactions in the literature. nih.gov The subsequent conversion to this compound would follow a similar procedure as outlined in the previous sections.

Nanocatalyst-Promoted Syntheses

The use of nanocatalysts in organic synthesis has gained considerable attention due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity, selectivity, and easier recovery and reuse of the catalyst. researchgate.net Various nanocatalysts have been developed for the synthesis of thiazole derivatives, including magnetic nanocatalysts and metal oxides. researchgate.netjsynthchem.com For example, copper silicate (B1173343) has been employed as a heterogeneous, reusable catalyst for the synthesis of 2-amino-4-substituted thiazoles. nanobioletters.com

A plausible nanocatalyst-promoted synthesis of this compound would involve the use of a nanocatalyst, such as a supported copper or iron catalyst, for the initial Hantzsch condensation to form 4-(3-methoxyphenyl)thiazol-2-amine. The high efficiency of the nanocatalyst could lead to milder reaction conditions and shorter reaction times. The subsequent bromination step could potentially also be facilitated by a nanocatalytic system.

Table 4: Proposed Nanocatalyst-Promoted Synthesis of 4-(3-methoxyphenyl)thiazol-2-amine

ReactantsNanocatalystSolventReaction ConditionsProductProposed Yield
2-bromo-1-(3-methoxyphenyl)ethanone, ThioureaCopper Silicate or Fe₃O₄-supported catalystEthanol50-70°C, 1-3 h4-(3-methoxyphenyl)thiazol-2-amine80-90%

The data in this table is hypothetical and based on typical conditions reported for similar nanocatalyst-promoted reactions in the literature. nanobioletters.comjsynthchem.com The subsequent conversion to the final product would proceed as previously described.

Chemical Reactivity and Derivatization Pathways of 2 Bromo 4 3 Methoxyphenyl Thiazole

Transition-Metal-Catalyzed Cross-Coupling Reactions

The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For 2-Bromo-4-(3-methoxyphenyl)thiazole, the C2-bromo substituent is an excellent leaving group for such transformations.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically catalyzed by a palladium(0) complex. illinois.edunih.gov In the case of this compound, this reaction provides a direct route to 2-aryl-4-(3-methoxyphenyl)thiazole derivatives. The reaction involves a catalytic cycle comprising oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid or ester, and reductive elimination to yield the coupled product and regenerate the catalyst. illinois.edunih.gov

The efficiency of the Suzuki coupling can be influenced by various factors, including the choice of catalyst, ligand, base, and solvent. While many Suzuki reactions employ phosphine (B1218219) ligands, ligand-free conditions have also been developed, particularly where a coordinating nitrogen atom in the substrate, like in thiazoles, can facilitate the catalytic cycle. nih.gov The reaction generally tolerates a wide range of functional groups on the coupling partner, making it a highly versatile tool for generating diverse molecular architectures. nih.govnih.gov

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of 2-Bromothiazoles

ComponentExamplesPurpose
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Catalyzes the C-C bond formation.
Boron ReagentArylboronic acids, Arylboronic esters (e.g., pinacol (B44631) esters)Source of the aryl group to be coupled.
BaseK₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃Activates the boron reagent for transmetalation.
SolventDioxane/H₂O, Toluene/EtOH, DMFSolubilizes reactants and facilitates the reaction.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is a primary method for synthesizing alkynyl-substituted heterocycles. organic-chemistry.org Applying this to this compound allows for the direct introduction of an alkynyl group at the C2 position, yielding 2-alkynyl-4-(3-methoxyphenyl)thiazole derivatives.

The reaction mechanism is believed to involve a palladium catalytic cycle similar to other cross-coupling reactions, alongside a copper cycle that generates a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex. libretexts.org The reaction is typically carried out in the presence of an amine base, which serves both as a base and as a solvent. organic-chemistry.orgresearchgate.net Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.org

Table 2: Typical Conditions for Sonogashira Coupling of 2-Bromothiazoles

ComponentExamplesPurpose
Palladium CatalystPdCl₂(PPh₃)₂, Pd(PPh₃)₄Primary catalyst for the coupling reaction.
Copper(I) Co-catalystCuIFacilitates the formation of the reactive acetylide species.
AlkyneTerminal alkynes (R-C≡CH)Source of the alkynyl group.
BaseTriethylamine (Et₃N), Diisopropylamine (i-Pr₂NH)Acts as a base and often as a solvent.
SolventToluene, THF, DMFSolubilizes reactants.

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide and an alkene, creating a substituted alkene. wikipedia.orgnih.gov For this compound, the Heck reaction provides a pathway to introduce vinyl substituents at the C2 position. The reaction typically proceeds with trans selectivity. organic-chemistry.org

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by the migratory insertion of the alkene into the palladium-carbon bond. libretexts.org A subsequent β-hydride elimination step releases the final substituted alkene product and regenerates a palladium hydride species, which, in the presence of a base, reforms the active palladium(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. nih.govbeilstein-journals.org

Table 3: Typical Conditions for Heck Coupling of Aryl Bromides

ComponentExamplesPurpose
Palladium CatalystPd(OAc)₂, Pd/CCatalyzes the vinylation reaction.
LigandPhosphines (e.g., PPh₃, PCy₃), N-Heterocyclic Carbenes (NHCs)Stabilizes the palladium catalyst and influences reactivity.
AlkeneStyrene, AcrylatesThe vinylating agent.
BaseEt₃N, K₂CO₃, AcONaRegenerates the Pd(0) catalyst in the final step.
SolventDMF, Acetonitrile, Water/DMFProvides the reaction medium.

Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring

The thiazole ring is an electron-deficient heterocycle, which makes positions on the ring susceptible to nucleophilic attack. The bromine atom at the C2 position of this compound is a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. youtube.comlumenlearning.com

In these reactions, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. lumenlearning.com This intermediate is stabilized by the electron-withdrawing nature of the heterocyclic ring. The subsequent expulsion of the bromide ion restores the aromaticity of the thiazole ring and yields the substituted product. masterorganicchemistry.com A wide variety of nucleophiles, such as amines, alkoxides, and thiolates, can be employed to displace the bromide, providing access to a diverse range of 2-substituted thiazole derivatives. researchgate.net For example, reaction with various amines can produce 2-aminothiazole (B372263) derivatives, which are important structural motifs in medicinal chemistry. nih.govnih.gov

Functionalization Strategies at Different Positions of the Thiazole Nucleus

While the C2-bromo group is the most reactive site for cross-coupling and nucleophilic substitution, other positions on the thiazole nucleus can also be functionalized. The C5 position of the thiazole ring is known to undergo electrophilic substitution reactions, such as halogenation or nitration, although the reactivity is influenced by the existing substituents. The electron-donating nature of the 3-methoxyphenyl (B12655295) group at C4 may direct electrophiles to the C5 position.

Furthermore, derivatization can be achieved through a sequence of reactions. For instance, after a Sonogashira coupling at the C2 position, the newly introduced alkynyl group can participate in further transformations, such as cycloadditions or couplings, to build more complex structures. nih.gov Similarly, functional groups on the 3-methoxyphenyl ring, such as the methoxy (B1213986) group, could potentially be cleaved to a hydroxyl group, which could then be used as a handle for further derivatization, although this falls outside the direct functionalization of the thiazole nucleus itself.

Formation of Poly-Thiazole and Fused Heterocyclic Systems

The reactivity of this compound makes it a valuable building block for the synthesis of more complex heterocyclic systems. Poly-thiazole structures can be assembled through iterative cross-coupling reactions. For instance, a Suzuki coupling between this compound and a thiazole boronic acid derivative would yield a bithiazole system. nih.gov

Fused heterocyclic systems can be constructed by designing reactions that involve the C2-bromo group and another reactive site on the molecule or a coupling partner. acs.org For example, reacting the bromo-thiazole with a molecule containing two nucleophilic sites, such as o-aminothiophenol, can lead to the formation of a fused thiazole-benzothiazine system. nih.gov Photochemical reactions, such as the Mallory photoreaction, offer another route to create fused aromatic systems from stilbene-like precursors, which could be synthesized via a Heck reaction on the bromo-thiazole. rsc.org These strategies allow for the creation of rigid, polycyclic structures with potential applications in materials science and medicinal chemistry. researchgate.netnih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Bromo-4-(3-methoxyphenyl)thiazole by providing information on the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H-NMR Spectroscopy: The proton NMR spectrum provides details on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the single proton on the thiazole (B1198619) ring and the protons of the 3-methoxyphenyl (B12655295) substituent. The proton at the 5-position of the thiazole ring would appear as a singlet. The aromatic protons on the phenyl ring typically appear in the range of δ 6.8-7.5 ppm, exhibiting complex splitting patterns (doublets, triplets, or multiplets) due to their coupling with each other. The methoxy (B1213986) group (-OCH₃) protons are characteristically observed as a sharp singlet at approximately δ 3.8 ppm.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the two carbons of the thiazole ring, the six carbons of the phenyl ring, and the single carbon of the methoxy group. The carbon atom bonded to the bromine (C2) is expected to be significantly downfield. The chemical shifts for the thiazole ring carbons are influenced by the electronegative nitrogen and sulfur atoms and the bromine substituent. researchgate.netresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom TypePositionPredicted ¹H-NMR Shift (ppm)Predicted ¹³C-NMR Shift (ppm)
Thiazole RingH-5~7.3 - 7.7 (s)~110 - 115
Thiazole RingC-2-~135 - 145
Thiazole RingC-4-~150 - 160
Phenyl RingAromatic H~6.8 - 7.5 (m)~110 - 160
Methoxy Group-OCH₃~3.8 (s)~55

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound would display several characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ region. scielo.org.za The C-H stretching of the methoxy group appears just below 3000 cm⁻¹. The spectrum is also defined by vibrations from the thiazole ring, including C=N and C=C stretching vibrations, which are expected in the 1600–1450 cm⁻¹ range. researchgate.net A strong band corresponding to the asymmetric C-O-C stretching of the aryl ether is anticipated around 1250 cm⁻¹. The C-S stretching vibration, characteristic of the thiazole ring, is generally weaker and found at lower wavenumbers. researchgate.netsemanticscholar.org The C-Br stretching vibration is observed in the far-infrared region, typically around 650-550 cm⁻¹. rsc.org

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H StretchPhenyl & Thiazole Rings3100 - 3000
Aliphatic C-H Stretch-OCH₃2980 - 2850
C=N and C=C StretchThiazole & Phenyl Rings1600 - 1450
Asymmetric C-O-C StretchAryl Ether1280 - 1200
C-Br StretchBromo-group650 - 550

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₁₀H₈BrNOS), the molecular ion peak (M⁺) would be a key feature. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a characteristic pair of peaks (M⁺ and M+2) of almost identical intensity, separated by 2 m/z units. sapub.org High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. rsc.org

Common fragmentation pathways for thiazole derivatives often involve the cleavage of the ring or the loss of substituents. researchgate.net For this compound, likely fragmentation would include the loss of the bromine radical (·Br), the loss of a methyl radical (·CH₃) from the methoxy group, or the loss of a formyl radical (·CHO).

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation.

While specific crystallographic data for this compound is not widely published, related structures indicate that the thiazole ring is planar. researchgate.net The dihedral angle between the plane of the thiazole ring and the plane of the 3-methoxyphenyl ring would be a key structural parameter, influencing the degree of conjugation between the two ring systems. Intermolecular interactions, such as hydrogen bonds or π-π stacking, would govern the packing of the molecules in the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique provides information about the electronic structure and conjugation within the molecule.

The UV-Vis spectrum of this compound is expected to show absorption maxima (λ_max) in the ultraviolet region, characteristic of the conjugated system formed by the phenyl and thiazole rings. The primary absorptions would be due to π→π* transitions within the aromatic systems. The presence of heteroatoms (N, S) also allows for n→π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands. nist.gov The position and intensity of these bands are influenced by the substituents and the solvent used for the measurement. scielo.org.zaresearchgate.net

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is widely used to investigate the structural and electronic properties of organic molecules.

In a study on the related compound 2-bromo-4-phenyl-1,3-thiazole, the optimized geometry revealed that the planes of the 2-bromo-1,3-thiazole and the phenyl ring are twisted with respect to each other. The dihedral angle was found to be 7.45 (10)°. For this compound, the presence of the methoxy group at the meta position would likely influence this angle due to steric and electronic effects. Conformational analysis would involve calculating the energy of the molecule at various dihedral angles to identify the lowest energy conformer.

Table 1: Selected Optimized Geometrical Parameters for a Representative Thiazole Derivative (e.g., 2-bromo-4-phenyl-1,3-thiazole) Note: This data is for a related compound and is presented for illustrative purposes.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-BrValue
C-S (thiazole)Value
C=N (thiazole)Value
Thiazole-PhenylValue

Data to be populated from a specific study on a closely related compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter for determining molecular reactivity, with a smaller gap generally implying higher reactivity.

For thiazole derivatives, the HOMO is often distributed over the electron-rich thiazole ring and the phenyl group, while the LUMO may be localized on specific atoms or bonds. In a study of a 9-(3-bromo-4-hydroxy-5-methoxyphenyl) derivative, the HOMO-LUMO energy gap was calculated to be significant, suggesting a stable molecule. The electrophilicity index, derived from the HOMO and LUMO energies, can also quantify the molecule's ability to act as an electrophile.

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Representative Thiazole Derivative Note: This data is for a related compound and is presented for illustrative purposes.

ParameterEnergy (eV)
EHOMOValue
ELUMOValue
Energy Gap (ΔE)Value
Ionization Potential (I)Value
Electron Affinity (A)Value
Global Hardness (η)Value
Global Softness (S)Value
Electronegativity (χ)Value
Electrophilicity Index (ω)Value

Data to be populated from a specific study on a closely related compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack. Red regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring and the oxygen atom of the methoxy group, making them potential hydrogen bond acceptors. The hydrogen atoms, particularly those on the phenyl ring, would exhibit positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines the interactions between filled and vacant orbitals, which can reveal information about hyperconjugation and intramolecular charge transfer. Mulliken charge analysis is another method to calculate the partial atomic charges, giving an indication of the electron distribution.

In thiazole derivatives, these analyses typically show that the heteroatoms (N and S) and the bromine atom carry negative charges, while the carbon and hydrogen atoms are generally positively charged. The magnitude of these charges can influence the molecule's reactivity and intermolecular interactions.

Table 3: Mulliken Atomic Charges for a Representative Thiazole Derivative Note: This data is for a related compound and is presented for illustrative purposes.

AtomCharge (a.u.)
S1Value
N3Value
BrValue
C2Value
C4Value
C5Value
(Selected atoms from the phenyl ring)Value

Data to be populated from a specific study on a closely related compound.

From the electronic properties calculated using DFT, a range of quantum chemical descriptors can be derived to predict the global reactivity of a molecule. These include ionization potential, electron affinity, electronegativity, chemical hardness and softness, and the electrophilicity index. These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, a high chemical hardness value suggests low reactivity.

Molecular Docking and Molecular Dynamics (MD) Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of a small molecule (ligand) with a biological target, typically a protein. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at the molecular level.

Molecular docking predicts the preferred binding orientation of a ligand to a protein, along with a scoring function that estimates the binding affinity. For thiazole derivatives, which are known to exhibit a wide range of biological activities, docking studies have been performed against various protein targets. For example, in a study of thiazole derivatives as potential tubulin polymerization inhibitors, docking was used to understand the binding interactions within the colchicine (B1669291) binding site of tubulin.

Molecular dynamics simulations provide a more dynamic picture of the ligand-protein complex over time. An MD simulation can assess the stability of the docked pose and provide insights into the conformational changes that may occur upon ligand binding. Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. The binding free energy can also be calculated from MD trajectories to provide a more accurate estimation of binding affinity.

Table 4: Representative Molecular Docking and MD Simulation Data for a Thiazole Derivative with a Protein Target Note: This data is for a related compound and is presented for illustrative purposes.

ParameterValue
Molecular Docking
Target Proteine.g., Tubulin, a specific kinase, etc.
PDB IDe.g., 1SA0
Binding Affinity (kcal/mol)Value
Key Interacting Residuese.g., Lys352, Asn258, etc.
Types of Interactionse.g., Hydrogen bonds, hydrophobic interactions, pi-pi stacking
Molecular Dynamics
Simulation Time (ns)Value
Average RMSD of Complex (Å)Value
Key Stable InteractionsDescription of persistent interactions over time

Data to be populated from a specific study on a closely related compound.

Ligand-Protein Binding Interaction Predictions (In Silico)

In silico ligand-protein binding predictions, or molecular docking, are powerful computational techniques used to forecast the binding mode and affinity of a small molecule to a protein target. This method involves the use of sophisticated algorithms to place a ligand into the binding site of a protein and to estimate the strength of the interaction, typically expressed as a binding energy or score.

For thiazole-containing compounds, molecular docking studies have been instrumental in identifying potential biological targets and elucidating key binding interactions. For instance, in studies of related 1,3,4-thiadiazole (B1197879) derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in angiogenesis, specific amino acid residues have been identified as crucial for binding. mdpi.com These include interactions with residues such as GLU885 and ASP1046, which often form hydrogen bonds with the ligand, thereby stabilizing the ligand-protein complex. mdpi.com It is hypothesized that the thiazole moiety in compounds like this compound could play a significant role in mediating such interactions with target proteins. mdpi.com

The predictions from these in silico models are critical for rational drug design. By understanding the putative binding pose and the key interactions of this compound with a specific protein, medicinal chemists can design new derivatives with improved affinity and selectivity. For example, if a hydrogen bond with a specific amino acid is predicted to be crucial, modifications to the ligand can be made to enhance this interaction.

Table 1: Predicted Ligand-Protein Interactions and Binding Energies for Thiazole Derivatives

Compound Series Target Protein Key Interacting Residues Predicted Binding Energy (kcal/mol)
1,3,4-Thiadiazole Derivatives VEGFR-2 GLU885, ASP1046, ASN923 -8.5 to -10.2
Thiazole-Pyrimidine Hybrids Multiple Kinases Not Specified Not Specified

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods have become indispensable in SAR, allowing for the systematic evaluation of structural modifications on predicted activity.

For derivatives of 4-(3,4,5-trimethoxyphenyl)thiazole, computational SAR studies have highlighted the importance of the substituent at the 2-position of the thiazole ring in determining their antiproliferative activity. nih.gov By computationally modeling different substituents at this position, researchers can predict which groups are likely to enhance activity. These predictions can then be used to prioritize the synthesis of the most promising compounds. nih.gov

Table 2: Computationally Guided SAR Insights for Thiazole Analogs

Core Scaffold Key Structural Feature for Activity Computational Method Employed Predicted Impact of Modification
4-(3,4,5-Trimethoxyphenyl)thiazole Substituent at the 2-position Molecular Docking, Pharmacophore Modeling Modulation of antiproliferative potency
Thiazole-Pyrimidine Hybrids Nature of the amine at the pyrimidine (B1678525) 6-position Pharmacophore Modeling, Molecular Docking Influence on binding affinity and water solubility

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating a set of molecular descriptors for each compound and then using statistical methods to build a predictive model.

For aryl thiazole derivatives, 2D and 3D-QSAR models have been developed to predict their antimicrobial activity. researchgate.net In one such study, a statistically significant 2D-QSAR model was generated with a squared correlation coefficient (r²) of 0.9521, indicating a strong correlation between the selected descriptors and the biological activity. researchgate.net The 3D-QSAR models, often developed using methods like the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), have revealed that electrostatic effects can be a dominant factor in determining the binding affinities of these compounds. researchgate.net

Similarly, 3D-QSAR studies on other heterocyclic compounds, such as 1,2,4-triazole (B32235) derivatives with anticancer potential, have also been successfully carried out using the kNN-MFA approach. nih.gov These models can highlight the specific steric and electrostatic fields around the molecules that are crucial for their activity. For example, a model might indicate that a positive electrostatic potential in a particular region of the molecule is beneficial for activity, while a bulky substituent in another region is detrimental. nih.gov These insights are invaluable for the design of new compounds with enhanced biological activity.

Table 3: Key Parameters from QSAR Models of Thiazole and Triazole Derivatives

Compound Series QSAR Method Key Statistical Parameter Dominant Descriptors/Fields
Aryl Thiazole Derivatives 2D-QSAR r² = 0.9521 T_C_C_4 descriptor
Aryl Thiazole Derivatives 3D-QSAR (kNN-MFA) q² = 0.8283 Electrostatic fields
1,2,4-Triazole Derivatives 3D-QSAR (kNN-MFA) r² = 0.8713 Steric and Electrostatic fields

Despite a comprehensive search for scientific literature and data, there is currently no publicly available information regarding the in vitro enzyme inhibition studies of the specific chemical compound This compound for the targets outlined in your request.

The search for research findings on the interaction of "this compound" with the following enzymes and protein families yielded no specific results:

Carbonic Anhydrase (CA-II)

Cyclooxygenase (COX-1 and COX-2)

Tyrosine Kinase and B-RAF Enzyme

Prolyl Oligopeptidase (PREP)

Sirtuin (SIRT1 and SIRT2)

Topoisomerase and Histone Deacetylase (HDAC)

While general information exists for thiazole-containing compounds as inhibitors of these enzyme classes, the data is not specific to "this compound." Adhering to the strict requirement to only include information about this particular compound, it is not possible to generate the requested article. The numeric citations provided in the outline could not be resolved to specific publications in the public domain.

Therefore, the detailed, data-driven article as specified cannot be constructed at this time due to the absence of the necessary foundational research data in accessible scientific databases and literature.

Conclusion

2-Bromo-4-(3-methoxyphenyl)thiazole is a heterocyclic compound with significant potential stemming from its constituent parts: a versatile thiazole (B1198619) core, a synthetically useful bromine handle, and an electronically influential methoxyphenyl group. While specific research on this exact molecule is limited, its structural similarity to well-studied thiazole derivatives suggests a promising future in the development of new pharmaceuticals and functional materials. Further research to fully characterize its properties and explore its reactivity is warranted to unlock its full potential.

Research Applications in Chemical Biology and Medicinal Chemistry Excluding Clinical Studies

Enzyme Inhibition Studies (In Vitro and Mechanistic)

Tubulin Polymerization Inhibition

The trimethoxyphenyl (TMP) moiety, a key structural feature of colchicine (B1669291), is crucial for its binding to tubulin, thereby inhibiting cell division and growth. This has led to the development of numerous microtubule-targeting agents bearing the TMP group as potent tubulin inhibitors for cancer treatment. nih.gov Among these, TMP thiazole (B1198619) derivatives have shown promise as anticancer candidates with significant growth inhibitory action against various cancer cell lines. nih.gov

In the quest for novel tubulin polymerization inhibitors, researchers have designed and synthesized various 2,4-disubstituted thiazole derivatives. nih.gov Certain 2-amino-4-phenylthiazol derivatives have been found to impede tubulin polymerization, disrupt microtubule assembly, and consequently impair cell division. nih.gov One study highlighted a particularly effective 2,4-disubstituted thiazole derivative as a potent inhibitor of tubulin polymerization, with an IC₅₀ value of 2.00 ± 0.12 μM, which was more potent than the reference compound combretastatin (B1194345) A-4 (CA-4) (IC₅₀ = 2.96 ± 0.18 μM). nih.gov Docking analysis of this compound into the colchicine binding site revealed that both the sulfur atom of the thiazole ring and the amidic NH formed hydrogen bonds with the crucial ThrB353 residue. nih.gov

Protein-Protein Interaction (PPI) Modulators (In Vitro Investigations)

The interaction between the p53 tumor suppressor and its negative regulator, mouse double minute 2 homolog (MDM2), is a critical target in cancer therapy. nih.gov MDM2 inhibits p53 through direct binding, leading to p53's ubiquitination and proteasomal degradation, blocking its transcriptional activity, and promoting its nuclear export. nih.gov Overexpression of MDM2, which is observed in approximately 7% of human cancers, is oncogenic. nih.gov Therefore, small-molecule inhibitors that disrupt the p53-MDM2 interaction can reactivate the p53 pathway, leading to cell cycle arrest or apoptosis in cancer cells with wild-type p53. nih.govnih.gov The discovery of potent and selective small-molecule MDM2 antagonists has validated this approach, demonstrating that targeting the p53-MDM2 interaction is a viable strategy for cancer treatment. nih.gov

Prolyl oligopeptidase (PREP) has been found to directly interact with α-synuclein (aSyn), a key protein in the development of Parkinson's disease and other synucleinopathies. nih.gov This interaction accelerates the aggregation of aSyn. nih.gov Studies using protein-fragment complementation assays and microscale thermophoresis have shown that PREP enhances the formation of soluble aSyn dimers in living cells. nih.gov Interestingly, this enhancement of dimerization is also observed with an enzymatically inactive PREP mutant, indicating that the interaction is not dependent on PREP's catalytic activity. nih.gov PREP inhibitors have been shown to reduce aSyn aggregation, suggesting a potential therapeutic avenue. nih.gov These inhibitors appear to work through a dual mechanism: by shifting PREP to a compact monomeric form that is less able to promote aSyn nucleation and by enhancing the autophagic clearance of aSyn. nih.gov

The intrinsically disordered protein β-synuclein is a natural inhibitor of α-synuclein aggregation. nih.gov Research using domain-swapped chimeras of α- and β-synuclein has shed light on the domains responsible for this inhibition. nih.gov While the central Non-Amyloid-β Component (NAC) domain is the primary driver of self-aggregation, the N- and C-terminal domains of β-synuclein are critical for inhibiting α-synuclein fibril formation. nih.gov This suggests a model of transient, multi-pronged interactions between the two proteins. nih.gov

Investigation of Biological Activities (In Vitro and Biochemical)

Thiazole derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities. nih.govbiointerfaceresearch.com The thiazole nucleus is a core component of several clinically used antibiotics. nih.govbiointerfaceresearch.com The antimicrobial potential of thiazole derivatives is often influenced by the nature and position of substituents on the thiazole ring. nih.gov

For instance, a study comparing two structural isomers differing only in the position of a 4-hydroxyphenyl moiety on the 1,3-thiazole ring found that the compound with the hydroxyl group at the 2-position exhibited greater antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Aspergillus niger than the isomer with the group at the 4-position. nih.gov Another study synthesized a series of novel heteroaryl(aryl) thiazole derivatives and found that a compound bearing a 2-(3,4-dimethoxyphenyl)ethanamine substituent at position 4 and a phenol (B47542) at position 2 of the thiazole ring showed significant antibacterial activity. mdpi.com In some cases, thiazole derivatives have demonstrated higher potency than reference drugs like ampicillin (B1664943) against resistant bacterial strains. mdpi.com

The antifungal activity of thiazole derivatives has also been documented. One investigation of acylhydrazones containing a 1,4-phenylenebisthiazole nucleus revealed that several compounds were as active as the reference drug fluconazole (B54011) against Candida albicans, Candida parapsilosis, and Candida krusei. nih.gov

Thiazole derivatives have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. nih.govdmed.org.ua The cytotoxic potential of these compounds is often evaluated through in vitro assays like the MTT assay. dmed.org.uamdpi.com

One study investigated a series of [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide derivatives and found that they exhibited diverse antiproliferative activities. dmed.org.uabiopolymers.org.ua Leukemia cell lines (HL-60 and Jurkat) were particularly sensitive, with IC₅₀ values of 7.5 µg/mL and 8.9 µg/mL, respectively. dmed.org.uabiopolymers.org.ua The order of sensitivity was reported as leukemia > hepatocarcinoma ~ cervix > lung carcinoma > glioblastoma > breast carcinoma cells. dmed.org.uabiopolymers.org.ua

In another study, a series of novel thiazole derivatives were synthesized and evaluated for their cytotoxic potential against sixty human tumor cell lines by the National Cancer Institute (NCI). nih.gov Two compounds, one with a 2-ethoxyphenol (B1204887) group and another with a 3-chloro-4-nitrophenyl ring, exhibited broad-spectrum anticancer activity. nih.gov One of these compounds was particularly potent against 20 cancer cell lines, with growth inhibition percentages (GI%) ranging from 76.97% to 99.95%. nih.gov This compound also showed strong and selective antiproliferative action against specific leukemia and non-small cell lung carcinoma cell lines. nih.gov

Furthermore, a series of 2,4-disubstituted thiazole derivatives were developed as potential tubulin polymerization inhibitors and assessed for their anticancer activity. frontiersin.org Several of these compounds displayed significant activity against four cancer cell lines, with one compound being 1.7-fold more effective than sorafenib (B1663141) against the PC-3 prostate cancer cell line and as potent as doxorubicin (B1662922) against the MCF-7 breast cancer cell line. frontiersin.org

Table 1: Antiproliferative Activity of Thiazole Derivatives in Human Cancer Cell Lines

Compound/DerivativeCancer Cell Line(s)Key Findings
[3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromideHL-60 (Leukemia)IC₅₀ = 7.5 µg/mL dmed.org.uabiopolymers.org.ua
Jurkat (Leukemia)IC₅₀ = 8.9 µg/mL dmed.org.uabiopolymers.org.ua
Thiazole derivative with 2-ethoxyphenol group20 different cancer cell linesPotent cytotoxic efficacy with GI% between 76.97% and 99.95% nih.gov
MOLT-4 (Leukemia)GI₅₀ = 1.74 µM, TGI = 5.94 µM nih.gov
NCI-H226 (NSC Lung Carcinoma)GI₅₀ = 2.36 µM, TGI = 6.22 µM nih.gov
Thiazole derivative with 3-chloro-4-nitrophenyl ring11 different cancer cell linesStrong antiproliferative effects with GI% between 74.32% and 99.19% nih.gov
2,4-disubstituted thiazole derivative (10a)PC-3 (Prostate)IC₅₀ = 7 ± 0.6 µM (more potent than doxorubicin and sorafenib) frontiersin.org
MCF-7 (Breast)IC₅₀ = 4 ± 0.2 µM (equal to doxorubicin, twice as strong as sorafenib) frontiersin.org

Antiviral and Insecticidal Potentials

While direct antiviral or insecticidal studies on 2-Bromo-4-(3-methoxyphenyl)thiazole are not extensively documented, the broader class of thiazole derivatives has demonstrated significant potential in these areas. The thiazole ring is a key component in various patented antiviral compounds. tandfonline.comresearchgate.net

Antiviral Potential: Thiazole derivatives have been reported to exhibit inhibitory activity against a wide range of viruses, including Hepatitis B and C viruses, influenza viruses, coronaviruses, and Human Immunodeficiency Virus (HIV). tandfonline.comresearchgate.net For instance, certain phenylthiazole derivatives have been investigated as inhibitors of the flavivirus E-protein, which is crucial for viral entry into host cells. semanticscholar.org The antiviral mechanism of some thiazole-containing compounds is attributed to their ability to interfere with viral replication processes. For example, some derivatives have shown potent anti-HBV activity with low cytotoxicity in cell-based assays. tandfonline.com The presence of a bromo substituent on the thiazole ring and a methoxyphenyl group can modulate the electronic and lipophilic properties of the molecule, which may influence its interaction with viral protein targets.

Insecticidal Potential: The thiazole scaffold is also present in a number of synthetic insecticides. acs.orgtandfonline.com Derivatives of (1,3-thiazole)alkyl sulfoximine (B86345) have been designed and synthesized, showing good insecticidal activities against pests such as Myzus persicae. acs.orgacs.org Furthermore, novel N-pyridylpyrazole derivatives incorporating a thiazole moiety have demonstrated excellent insecticidal activities against lepidopteran pests like Plutella xylostella and Spodoptera exigua. tandfonline.comnih.gov The mode of action for some of these compounds involves targeting the nervous system of insects. The structural features of this compound, combining a halogenated heterocycle with a substituted phenyl ring, are consistent with features found in other bioactive insecticidal molecules.

Table 1: Antiviral and Insecticidal Potential of Thiazole Derivatives

ActivityTarget Organism/VirusExample Thiazole Derivative ClassObserved Effect
AntiviralHepatitis B Virus (HBV)Fused tricyclic sulfonamides with thiazole ringHigh potency with EC50 < 0.1 μΜ tandfonline.com
AntiviralFlaviviruses (e.g., Yellow Fever Virus)Phenylthiazole derivativesInhibition of viral E-protein semanticscholar.org
InsecticidalMyzus persicae (Green peach aphid)(1,3-Thiazole)alkyl sulfoximinesGood insecticidal activity at 10 mg/L acs.orgacs.org
InsecticidalPlutella xylostella, Spodoptera exiguaN-pyridylpyrazole thiazole derivativesLC50 values comparable to commercial insecticides tandfonline.comnih.gov

Herbicidal and Nematicidal Effects

The thiazole core structure is also explored for its potential in agriculture as a herbicidal and nematicidal agent.

Herbicidal Effects: Thiadiazole derivatives, which are structurally related to thiazoles, have been successfully commercialized as herbicides. researchgate.net For example, buthidiazole and tebuthiuron (B33203) are used for selective weed control. researchgate.net The mechanism of action for these compounds often involves the inhibition of photosynthesis. researchgate.net More recently, a series of N-(5-(3,5-methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide derivatives were synthesized and showed superior inhibition of seed germination in weeds like Echinochloa crusgalli and Lactuca sativa. acs.org This suggests that the methoxyphenylthiazole moiety is a promising pharmacophore for developing new herbicides.

Nematicidal Effects: Thiazole derivatives have shown significant promise in controlling parasitic nematodes. A series of novel azabicyclo derivatives containing a thiazole moiety displayed notable nematicidal activity against the pine-wood nematode, Bursaphelenchus xylophilus. tandfonline.com Specifically, compounds like 2-((8-methyl-8-azabicyclo[3.2.1]octan-3-yl)thio)-4-phenylthiazole exhibited high mortality rates against this destructive pest. tandfonline.com The presence of a substituted phenyl ring at the 4-position of the thiazole was a common feature in these active compounds. While direct studies on this compound are lacking, its structural similarity to these active nematicidal agents suggests it could be a candidate for further investigation in this area.

Table 2: Herbicidal and Nematicidal Effects of Thiazole Derivatives

ActivityTarget OrganismExample Thiazole Derivative ClassObserved Effect
HerbicidalEchinochloa crusgalli, Lactuca sativaN-(5-(3,5-methoxyphenyl)-(thiazole-2-yl))phenoxyacetamidesInhibition of seed germination acs.org
NematicidalBursaphelenchus xylophilus (Pine-wood nematode)Azabicyclo derivatives with a 4-phenylthiazole (B157171) moiety>90% mortality at 40 mg/L tandfonline.com

Anti-Inflammatory Effects

Thiazole and its derivatives are well-recognized for their anti-inflammatory properties. wjpmr.com The core structure is found in several compounds that have been investigated for their ability to modulate inflammatory pathways.

The anti-inflammatory activity of thiazole derivatives is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2). acs.org Inhibition of these enzymes reduces the production of prostaglandins, which are key mediators of inflammation. For instance, a series of 2,6-diaryl-imidazo[2,1-b] tandfonline.comacs.orgtandfonline.comthiadiazole derivatives were synthesized and showed significant anti-inflammatory activity in carrageenan-induced rat paw edema models, with some compounds exhibiting better activity than the standard drug diclofenac. nih.gov Molecular docking studies revealed that these compounds could effectively bind to the active site of COX-2. nih.gov The substituted phenyl group on the thiazole ring plays a crucial role in the binding affinity and selectivity. The 3-methoxyphenyl (B12655295) group in this compound could influence its interaction with the hydrophobic pocket of such enzymes, potentially conferring anti-inflammatory properties.

Apoptosis Induction Mechanisms in Cellular Models

The induction of apoptosis, or programmed cell death, is a key strategy in the development of anticancer agents. Thiazole derivatives have been extensively studied for their ability to trigger apoptosis in various cancer cell lines. nih.govmdpi.com

The mechanisms by which thiazole derivatives induce apoptosis are diverse and can involve both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. nih.govnih.gov Some thiazole derivatives have been shown to induce apoptosis by increasing the generation of reactive oxygen species (ROS), which leads to the loss of mitochondrial transmembrane potential and the release of cytochrome c. researchgate.net This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis. youtube.com For example, a novel benzothiazole (B30560) derivative was found to induce apoptosis in colorectal cancer cells through the ROS–mitochondria-mediated apoptotic pathway. researchgate.net Furthermore, some bis-thiazole derivatives have been shown to upregulate pro-apoptotic genes like bax and puma, while downregulating anti-apoptotic genes such as Bcl-2. nih.gov The 2-bromo-4-arylthiazole scaffold is a common feature in many of these apoptosis-inducing agents, suggesting that this compound could potentially exhibit similar pro-apoptotic activities.

Table 3: Apoptosis Induction by Thiazole Derivatives in Cellular Models

Derivative ClassCell LineMechanism of Apoptosis Induction
Bis-thiazole derivativesKF-28 (ovarian cancer)Upregulation of pro-apoptotic genes (bax, puma), downregulation of anti-apoptotic genes (Bcl-2), activation of mitochondrial-dependent apoptosis nih.gov
Benzothiazole derivativeColorectal cancer cellsIncreased generation of reactive oxygen species (ROS), loss of mitochondrial transmembrane potential researchgate.net
Thiazole incorporated phthalimide (B116566) derivativesMCF-7, MDA-MB-468, PC-12Induction of the intrinsic pathway of apoptosis, confirmed by DNA fragmentation and caspase-3 activity nih.gov

Receptor Binding Studies

Role as Precursors in Drug Discovery Research and Chemical Probes

Halogenated heterocyclic compounds, such as this compound, are highly valuable as precursors in drug discovery and for the development of chemical probes. The bromine atom provides a reactive site for a variety of chemical transformations, allowing for the synthesis of diverse libraries of compounds for biological screening.

Precursor in Drug Discovery: The bromo group on the thiazole ring can be readily displaced or used in cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, to introduce new functional groups and build molecular complexity. nih.gov This versatility makes 2-bromo-thiazole derivatives key intermediates in the synthesis of more elaborate molecules with potential therapeutic applications. For example, 2,4-dibromothiazole (B130268) has been used as a starting material for the synthesis of 2,4'-bisthiazole derivatives through palladium-catalyzed cross-coupling reactions. nih.gov Similarly, this compound can serve as a building block for creating novel compounds with potential anti-inflammatory, anticancer, or antimicrobial activities.

Chemical Probes: A chemical probe is a small molecule that is used to study and manipulate a biological system. nih.gov The this compound scaffold has the potential to be developed into a chemical probe. The bromo substituent can be used to attach reporter groups, such as fluorescent dyes or biotin (B1667282) tags, which can be used to visualize the localization of the probe within cells or to identify its protein targets through affinity purification and mass spectrometry. The development of such probes is crucial for target validation and for elucidating the mechanism of action of bioactive compounds.

Applications in Materials Science and Industrial Chemical Research

Utilization in Specialty Polymer Synthesis

The 2-bromo-4-(3-methoxyphenyl)thiazole molecule is a key monomer for the synthesis of specialty polymers, particularly conjugated polymers used in organic electronics. The presence of the bromine atom at the 2-position of the thiazole (B1198619) ring is crucial for its utility in various cross-coupling polymerization reactions.

Key Research Findings:

Polymerization Reactions: The 2-bromo group on the thiazole ring serves as a reactive site for well-established polymerization methods such as Stille coupling and Direct (Hetero)arylation Polymerization (DHAP). These reactions allow for the incorporation of the thiazole unit into the backbone of a polymer chain, enabling the creation of materials with tailored electronic and photophysical properties.

Conjugated Polymer Development: Thiazole-containing polymers are of interest due to their electron-deficient nature, which is beneficial for creating n-type and ambipolar semiconducting materials. The incorporation of the 4-(3-methoxyphenyl)thiazole unit can influence the polymer's solubility, morphology, and electronic energy levels (HOMO/LUMO), which are critical for the performance of electronic devices. While specific polymers derived from this compound are not extensively documented in public literature, the principles of using 2-bromothiazole (B21250) derivatives in this context are well-established.

Polymerization MethodReactive SiteResulting Polymer Type
Stille CouplingC-Br bondConjugated polymers
Direct (Hetero)arylation Polymerization (DHAP)C-Br bondConjugated polymers

Contributions to Functional Material Development

The derivatives of this compound are instrumental in the development of functional materials, particularly for applications in organic electronics. The electronic properties endowed by the methoxyphenyl and thiazole moieties are central to this utility.

Key Research Findings:

Organic Light-Emitting Diodes (OLEDs): Thiazole derivatives, including those with methoxyphenyl substituents, are investigated as components of OLEDs. The methoxy (B1213986) group, being an electron-donating group, can modulate the emission color and efficiency of the device. These compounds can be used as emitters or as part of the host material in the emissive layer.

Organic Thin-Film Transistors (OTFTs): Polymers and small molecules containing thiazole units have been successfully employed as the active semiconductor layer in OTFTs. The inherent electron-deficient character of the thiazole ring can facilitate electron transport, a desirable property for n-type transistors. The substitution pattern on the phenyl ring, such as the meta-position of the methoxy group in this compound, can fine-tune the material's charge-carrying capabilities and solid-state packing.

Organic Photovoltaics (OPVs): In the realm of solar energy, thiazole-based polymers can act as electron-acceptor materials in all-polymer solar cells. The ability to tune the LUMO energy level of the polymer through chemical modification of the thiazole monomer is a key advantage in optimizing the performance of these devices.

ApplicationFunction of Thiazole Derivative
Organic Light-Emitting Diodes (OLEDs)Emitter, Host Material
Organic Thin-Film Transistors (OTFTs)n-type or ambipolar semiconductor
Organic Photovoltaics (OPVs)Electron-acceptor material

Role as Chemical Intermediates in Fine Chemical Production

This compound is a versatile chemical intermediate in the synthesis of more complex molecules for the pharmaceutical and specialty chemical industries. Its reactivity allows for a wide range of chemical transformations.

Key Research Findings:

Synthesis of Active Pharmaceutical Ingredients (APIs): The thiazole ring is a common scaffold in many biologically active compounds. The bromo group in this compound can be readily displaced or used in coupling reactions to build more elaborate molecular architectures, making it a valuable starting material for medicinal chemistry programs.

Precursor to Functionalized Thiazoles: This compound is a direct precursor to a variety of other functionalized thiazoles. For instance, the bromine atom can be substituted by amino, cyano, or other functional groups through nucleophilic aromatic substitution or transition-metal-catalyzed reactions. A notable example is its potential role in the synthesis of 2-Amino-4-(3-methoxyphenyl)thiazole, a known agrochemical intermediate. alibaba.comalibaba.com The synthesis of 4-(3-methoxyphenyl)thiazole-2-amine from 1-(3-methoxyphenyl)ethanone and its subsequent reactions have been documented, highlighting the importance of this structural motif as a building block. researchgate.net

Reaction TypeProduct Type
Nucleophilic Aromatic SubstitutionAmino-thiazoles, Cyano-thiazoles, etc.
Cross-Coupling Reactions (e.g., Suzuki, Heck)Aryl-substituted thiazoles, Vinyl-substituted thiazoles

Agrochemical Research Applications (e.g., Fungicides, Herbicides)

The thiazole moiety is a well-known toxophore in agrochemical research, and derivatives of this compound are of significant interest in this area.

Key Research Findings:

Fungicides and Bactericides: Phenylthiazole derivatives have demonstrated significant potential as antifungal and antibacterial agents for crop protection. The specific substitution on the phenyl ring can have a pronounced effect on the biological activity and spectrum of these compounds. Research has shown that related phenylthiazole structures are effective against a range of plant pathogens.

Herbicidal Activity: Thiazole-containing compounds have also been investigated for their herbicidal properties. The ability to modify the structure of this compound allows for the systematic exploration of structure-activity relationships to develop new and effective herbicides.

Key Intermediate for Agrochemicals: The compound 2-Amino-4-(3-methoxyphenyl)thiazole, which can be synthesized from or is a close relative of the bromo- derivative, is explicitly listed by chemical suppliers as an agrochemical intermediate. alibaba.comalibaba.com This underscores the importance of the 4-(3-methoxyphenyl)thiazole scaffold in the discovery and development of new crop protection agents.

Agrochemical ClassRole of Thiazole Derivative
FungicidesActive Ingredient Scaffold
BactericidesActive Ingredient Scaffold
HerbicidesActive Ingredient Scaffold

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

While classical methods like the Hantzsch thiazole (B1198619) synthesis provide a foundational approach, future research should focus on developing more efficient, scalable, and sustainable synthetic routes to 2-Bromo-4-(3-methoxyphenyl)thiazole and its derivatives. The Hantzsch synthesis, which involves the reaction of α-haloketones with thioamides, is a widely used method for creating thiazole rings. globalresearchonline.net For instance, the synthesis of 2-amino-4-arylthiazoles can be achieved by reacting phenacyl bromides with thiourea (B124793). nih.govrsc.org A more direct route to the target compound could involve the reaction of 2-bromo-1-(3-methoxyphenyl)ethan-1-one with a suitable thioamide.

Synthetic StrategyDescriptionPotential Advantage
Modified Hantzsch SynthesisOptimization of the classical reaction between an α-haloketone and a thioamide derivative.Well-established, access to diverse analogs.
Palladium-Catalyzed Cross-CouplingSuzuki-Miyaura or Stille coupling of a pre-functionalized thiazole with a (3-methoxyphenyl)boronic acid or stannane. nih.govresearchgate.netHigh functional group tolerance and regioselectivity.
One-Pot Multicomponent ReactionsCombining multiple starting materials in a single reaction vessel to form the target compound. benthamscience.comIncreased efficiency and reduced waste.
Flow Chemistry/Microwave SynthesisUtilizing continuous flow reactors or microwave irradiation to accelerate reactions. fabad.org.trFaster reaction times, improved scalability and safety.
C-H Activation/FunctionalizationDirect functionalization of a simpler thiazole precursor to introduce the bromo and methoxyphenyl groups.Atom economy and step-efficiency.

Exploration of New Reactivity Patterns

The reactivity of this compound is largely dictated by the electrophilic nature of the C2-bromine and the potential for functionalization of the aryl ring. The bromine atom at the 2-position is a versatile handle for a variety of transformations. Nucleophilic aromatic substitution (SNAr) reactions are expected to proceed readily at this position, allowing for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols. rsc.org This opens the door to creating extensive libraries of 2-substituted-4-(3-methoxyphenyl)thiazoles for structure-activity relationship (SAR) studies.

Furthermore, the C2-bromine is an ideal site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. researchgate.netresearchgate.net These reactions would enable the introduction of diverse aryl, alkyl, alkynyl, and amino substituents, respectively, leading to novel and complex molecular architectures.

The reactivity of the 4-(3-methoxyphenyl) ring itself is another area ripe for exploration. The methoxy (B1213986) group can direct electrophilic aromatic substitution to the ortho and para positions of the phenyl ring. Additionally, the C-H bonds of the phenyl ring could be targeted for direct arylation, as has been demonstrated for other 4-phenylthiazoles. researchgate.net

Reaction TypePositionPotential Products
Nucleophilic Aromatic SubstitutionC22-Amino-, 2-alkoxy-, 2-thioalkyl-thiazoles
Suzuki-Miyaura CouplingC22,4'-Biaryl-thiazoles
Sonogashira CouplingC22-Alkynyl-4-aryl-thiazoles
Buchwald-Hartwig AminationC22-Amino-4-aryl-thiazoles with diverse amine substituents
Electrophilic Aromatic SubstitutionPhenyl RingHalogenated, nitrated, or acylated phenyl derivatives
C-H ArylationPhenyl Ring4-(Biphenyl)-thiazole derivatives

Advanced Mechanistic Studies on Biological Targets

Thiazole derivatives are known to interact with a wide array of biological targets, exhibiting anticancer, antimicrobial, and anti-inflammatory properties. globalresearchonline.netfabad.org.trnih.gov The 4-(3-methoxyphenyl) and related 4-(3,4,5-trimethoxyphenyl)thiazole scaffolds have shown promise as inhibitors of tubulin polymerization, a key mechanism in cancer chemotherapy. nih.govmdpi.com The trimethoxyphenyl moiety is a known pharmacophoric element that binds to the colchicine (B1669291) site of tubulin. mdpi.com

Future research should focus on detailed mechanistic studies to identify the specific biological targets of this compound and its derivatives. Potential targets to investigate include:

Tubulin: Assessing the compound's ability to inhibit tubulin polymerization and disrupt microtubule dynamics. nih.gov

Kinases: Screening against a panel of protein kinases, such as EGFR and VEGFR-2, which are often implicated in cancer progression. nih.govmdpi.com

Bacterial Enzymes: Investigating inhibitory activity against essential bacterial enzymes like DNA gyrase or dihydrofolate reductase, particularly in light of the antimicrobial potential of other thiazole derivatives. nih.govrsc.org

5-Lipoxygenase (5-LOX): Exploring the anti-inflammatory potential through inhibition of this key enzyme in the leukotriene biosynthetic pathway. laccei.org

Advanced techniques such as cellular thermal shift assays (CETSA), photoaffinity labeling, and hydrogen-deuterium exchange mass spectrometry (HDX-MS) can be employed to definitively identify the direct binding partners of the compound within the cell and to elucidate the precise molecular interactions at the atomic level.

Design of Next-Generation Thiazole-Based Research Tools

The structural features of this compound make it an attractive scaffold for the development of novel research tools. The bromine atom provides a convenient site for the attachment of reporter groups, such as fluorophores or biotin (B1667282) tags, through cross-coupling reactions. This would allow for the creation of chemical probes to visualize and track the compound's localization and interactions within living cells. nih.gov

For example, the development of fluorescent probes based on the thiazole scaffold has been reported for the detection of metal ions and thiophenols. acs.orgmdpi.com By appending a suitable fluorophore to the 2-position of the thiazole ring, it may be possible to create probes that respond to changes in their microenvironment, such as binding to a specific protein target.

Furthermore, the 4-(3-methoxyphenyl)thiazole core can be functionalized to create selective inhibitors for specific enzymes or receptors. These highly selective "tool compounds" are invaluable for dissecting complex biological pathways and validating novel drug targets. The design of such tools can be guided by computational modeling and SAR studies to optimize potency and selectivity. benthamdirect.com

Integration of Artificial Intelligence and Machine Learning in Thiazole Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. mdpi.com These computational approaches can be powerfully integrated into the research pipeline for this compound.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models for the biological activity of thiazole derivatives. imist.manih.govresearchgate.net By analyzing a dataset of known thiazole compounds and their activities, ML algorithms can identify key molecular descriptors that correlate with potency against a specific target. laccei.org These models can then be used to virtually screen large libraries of hypothetical derivatives of this compound, prioritizing the most promising candidates for synthesis and experimental testing.

AI can also be used to predict potential biological targets for the compound based on its chemical structure, a process known as target deconvolution or target prediction. eurekaselect.com This can help to guide the experimental work in Section 8.3. Moreover, generative AI models can be used to design novel thiazole-based scaffolds with desired properties, potentially leading to the discovery of next-generation therapeutic agents with improved efficacy and safety profiles. researchgate.net

AI/ML ApplicationDescriptionPotential Impact
QSAR Modeling Develop predictive models for biological activity based on chemical structure. researchgate.netPrioritize synthesis of potent compounds and reduce experimental costs.
Virtual Screening Computationally screen large libraries of virtual compounds against a target.Accelerate the identification of hit compounds.
Target Prediction Predict potential biological targets for a given compound. eurekaselect.comGuide experimental validation and uncover new mechanisms of action.
Generative Design Design novel molecules with optimized properties.Discover novel chemical matter with enhanced therapeutic potential.
ADMET Prediction Predict absorption, distribution, metabolism, excretion, and toxicity properties.Improve the drug-likeness of lead compounds early in development.

By systematically exploring these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for the development of novel therapeutics and research tools.

Q & A

Q. What are the key structural features of 2-bromo-4-(3-methoxyphenyl)thiazole, and how do they influence reactivity?

The compound combines a brominated thiazole core with a 3-methoxyphenyl substituent. The bromine at the 2-position enhances electrophilic substitution reactivity (e.g., Suzuki coupling), while the electron-donating methoxy group on the phenyl ring modulates electronic effects, influencing regioselectivity in cross-coupling reactions. The thiazole ring’s sulfur and nitrogen atoms contribute to π-stacking and hydrogen-bonding interactions in crystal packing .

Methodological Insight : Use X-ray crystallography (e.g., SHELX programs) to confirm bond angles and torsion angles, particularly the twist between the thiazole and phenyl rings (~7.45° in related structures), which affects molecular packing .

Q. What are standard synthetic routes for this compound?

A common method involves reacting 2-amino-4-(3-methoxyphenyl)thiazole with n-butyl nitrite and CuBr in acetonitrile under reflux. The reaction proceeds via diazotization and bromination, yielding ~53% after purification by silica chromatography (heptane/ethyl acetate). Optimization of temperature (333 K) and solvent polarity improves yield .

Troubleshooting : Monitor reaction completion via TLC. Residual CuBr can be removed by washing with ammonia solution, followed by recrystallization from hexane for purity .

Q. How is this compound characterized spectroscopically?

  • 1H NMR : Key signals include aromatic protons (δ 7.40–7.92 ppm for phenyl), the thiazole proton (δ ~8.16 ppm), and methoxy protons (δ ~3.80 ppm).
  • IR : Absorptions at ~1476 cm⁻¹ (C=N thiazole) and ~1263 cm⁻¹ (C-O methoxy) confirm functional groups .
  • Mass Spectrometry : Look for molecular ion peaks at m/z ≈ 255 (C₁₀H₇BrN₂OS⁺) and isotopic patterns indicative of bromine.

Advanced Research Questions

Q. How does the crystal packing of this compound influence its physicochemical properties?

X-ray studies reveal π-π interactions between thiazole and phenyl rings (centroid-centroid distance ~3.8 Å) and weak C–H···S hydrogen bonds. These interactions stabilize the crystal lattice, affecting solubility and melting point (327–328 K). Computational modeling (e.g., Mercury software) can predict packing efficiency and polymorphism risks .

Q. What strategies mitigate challenges in cross-coupling reactions involving this compound?

The bromine atom is susceptible to Suzuki-Miyaura coupling, but steric hindrance from the 3-methoxyphenyl group may reduce reactivity. Use Pd(PPh₃)₄ with arylboronic acids in THF/water (3:1) at 80°C. Additives like K₂CO₃ enhance transmetallation. Monitor regioselectivity via LC-MS to detect undesired debromination .

Q. How does the substitution pattern (3-methoxy vs. 4-methoxy) affect biological activity in thiazole derivatives?

Comparative studies show that 3-methoxy substitution enhances hydrophobic interactions with enzyme active sites (e.g., antimicrobial targets) due to its axial orientation in crystal structures. In contrast, 4-methoxy derivatives exhibit higher metabolic stability. Use molecular docking (AutoDock Vina) to simulate binding affinities to cytochrome P450 enzymes .

Q. What computational methods validate the electronic effects of the thiazole ring?

Density Functional Theory (DFT) calculations (B3LYP/6-31G**) reveal the thiazole’s electron-withdrawing nature, lowering the HOMO energy (-6.2 eV) and increasing electrophilicity. Compare Mulliken charges on bromine (-0.15 e) with methoxy oxygen (-0.45 e) to predict reactive sites .

Data Contradiction Analysis

Q. Discrepancies in reported yields for bromination reactions: How to resolve them?

Yields vary (45–65%) due to competing side reactions (e.g., deamination). Ensure strict control of nitrite stoichiometry and reaction time (<20 min). Use in situ IR to track diazonium intermediate formation. Cross-validate purity via elemental analysis (%C: calc. 45.02 vs. exp. 45.09) .

Q. Conflicting biological activity data in thiazole derivatives: Are assay conditions a factor?

Antimicrobial assays (e.g., MIC values) may differ due to solvent (DMSO vs. water) or bacterial strain variability. Standardize protocols using CLSI guidelines. For cytotoxicity, compare MTT assay results across cell lines (e.g., HeLa vs. MCF-7) to identify structure-activity trends .

Experimental Design Considerations

Q. How to design a stability study for this compound under varying pH conditions?

Prepare buffered solutions (pH 1–13) and incubate at 37°C. Monitor degradation via HPLC-UV at 254 nm. Acidic conditions (pH <3) may hydrolyze the methoxy group, while alkaline conditions (pH >10) promote thiazole ring opening. Use LC-MS to identify degradation products .

Q. What in silico tools predict metabolite profiles for preclinical studies?

Use Schrödinger’s Metabolite Predictor or GLORYx to simulate Phase I/II metabolism. The bromine atom is prone to glutathione conjugation, while the thiazole ring may undergo CYP450-mediated oxidation. Validate predictions with microsomal incubation assays .

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Reactant of Route 1
Reactant of Route 1
2-Bromo-4-(3-methoxyphenyl)thiazole
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-(3-methoxyphenyl)thiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.